(4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine

Description

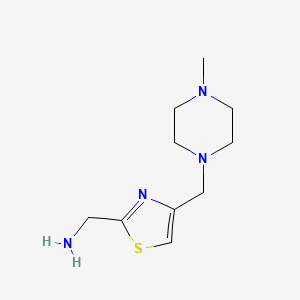

(4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine is a thiazole-based compound featuring a 4-methylpiperazine moiety linked via a methylene bridge at the 4-position of the thiazole ring, with a methanamine group at the 2-position (Figure 1). This structure is characteristic of small-molecule agents designed for pharmacological applications, particularly in targeting enzymes or receptors where piperazine derivatives are known modulators .

The compound’s synthesis typically involves nucleophilic substitution reactions to introduce the 4-methylpiperazine group, followed by functionalization of the thiazole ring.

Properties

Molecular Formula |

C10H18N4S |

|---|---|

Molecular Weight |

226.34 g/mol |

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]methanamine |

InChI |

InChI=1S/C10H18N4S/c1-13-2-4-14(5-3-13)7-9-8-15-10(6-11)12-9/h8H,2-7,11H2,1H3 |

InChI Key |

LIHBLGBHSQVQCY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2=CSC(=N2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with different heterocyclic amines and thiosemicarbazones . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole ring is often synthesized via Hantzsch condensation , a well-established method for constructing 2-aminothiazoles . This involves the reaction of α-halogenated ketones with thiourea or selenourea under solvent-free conditions, yielding the thiazole scaffold in high purity .

Piperazine Moiety Integration

The piperazine group is introduced through alkylation reactions . For example, 4-methylpiperazine can react with thiazole precursors containing reactive sites (e.g., bromine or amine groups) to form the methanamine linker. This step often employs coupling agents like EDCI under anhydrous conditions to ensure efficient amide bond formation .

Methanamine Functionalization

The methanamine group is typically introduced via nucleophilic substitution or reductive amination . For instance, treatment with ammonia or primary amines under catalytic hydrogenation conditions can yield the desired primary amine .

Reaction Conditions

Amine Group Reactions

The methanamine group undergoes:

-

Amide formation : Coupling with carboxylic acids using EDCI or DCC .

-

Alkylation : Reaction with alkyl halides to form secondary/tertiary amines.

-

Imine formation : Condensation with ketones or aldehydes.

Thiazole Ring Reactivity

The thiazole ring participates in:

-

Electrophilic substitution : Chlorination or bromination at the 4/5-positions .

-

Nucleophilic aromatic substitution : Replacement of leaving groups (e.g., bromine) with amines or thiols .

-

Cyclization reactions : Formation of fused heterocycles via domino reactions .

Piperazine Reactivity

The piperazine moiety exhibits:

-

Quaternization : Reaction with alkyl halides to form charged derivatives.

-

Cross-coupling : Engagement in metal-catalyzed reactions (e.g., Suzuki coupling) .

Key Structural and Functional Insights

The compound’s thiazole-piperazine-methanamine triad imparts unique reactivity:

-

The thiazole ring provides a scaffold for bioisosteric replacement of benzene, enhancing lipophilicity .

-

The piperazine group serves as a versatile linker for modulating physicochemical properties and receptor binding affinity .

-

The methanamine terminus enables further derivatization for optimizing pharmacokinetic profiles .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating infections and cancer.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Key Properties

The compound’s structural analogs differ primarily in:

- Substituents on the thiazole ring (e.g., pyridinyl, morpholinomethyl, or substituted benzamide groups).

- Modifications to the piperazine moiety (e.g., methylation, replacement with morpholine or piperidine).

Pharmacological and Physicochemical Insights

- Piperazine vs. Piperidine analogs (e.g., in ) lack the tertiary amine, further reducing polarity.

- Thiazole Functionalization :

Urea-linked derivatives (e.g., 11a–11o ) exhibit higher molecular weights (466.2–602.2 [M+H]+) compared to methanamine derivatives, which may impact bioavailability. Benzamide-substituted analogs (e.g., 4e ) introduce halogen atoms (Cl, F) to enhance lipophilicity and receptor binding. - Synthetic Accessibility: Yields for urea derivatives (11a–11o) range from 83.7% to 88.2% , suggesting robust synthetic routes.

Biological Activity

The compound (4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine is a thiazole derivative that has garnered interest for its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₈N₄S

- Molecular Weight : 270.38 g/mol

- SMILES Notation : CN1CCN(Cc2nc(SC)cc2)CC1

This compound features a thiazole ring, which is known for its biological significance, particularly in drug development.

Research indicates that compounds containing thiazole moieties can exhibit a variety of biological activities, including:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK4 and CDK6 has been associated with reduced cell proliferation in cancer models .

- Induction of Apoptosis : Thiazole derivatives have also been linked to the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Biological Activity Data

A summary of the biological activity data for this compound is presented in the following table:

| Biological Activity | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| CDK Inhibition | Various Cancer Cells | 0.95 | |

| Induction of Apoptosis | MCF7 | 0.46 | |

| Cytotoxicity | HepG2 | 17.82 | |

| Ferroptosis Induction | A549 | 0.30 |

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazole-containing compounds similar to this compound:

- Study on CDK Inhibition : A study demonstrated that thiazole derivatives effectively inhibited CDK2 and CDK4 activities, leading to decreased proliferation rates in various cancer cell lines. The IC50 values ranged from low nanomolar to micromolar concentrations, indicating potent activity against these targets .

- Ferroptosis Induction : Another significant finding was the ability of certain thiazoles to induce ferroptosis—a form of regulated cell death—in cancer cells. This was linked to the compound's electrophilic nature, which allows it to interact with thiols and disrupt redox balance within cells .

- Apoptotic Pathways : Research highlighted that compounds like this compound could trigger apoptotic pathways through mitochondrial dysfunction and caspase activation, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of thiazole precursors with 4-methylpiperazine derivatives. Key steps include nucleophilic substitution under inert atmospheres and purification via recrystallization or chromatography. For example, analogous compounds were synthesized using thioglycolic acid and characterized via ^1H NMR and mass spectrometry . Reaction temperature (e.g., reflux in 1,4-dioxane) and catalysts (e.g., piperidine) significantly impact yield and purity. Optimization requires iterative adjustment of stoichiometry, solvent polarity, and reaction time .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer : Structural confirmation relies on spectral techniques:

- ^1H/^13C NMR : Identifies proton environments (e.g., methylpiperazine CH2 groups at δ 2.50–2.57 ppm) and carbon backbone .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Elemental Analysis : Validates purity and stoichiometric composition .

X-ray crystallography, though less common, resolves stereochemistry in crystalline derivatives .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

- Methodological Answer : Solubility is typically assessed in polar (e.g., DMSO, water) and non-polar solvents. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH) monitored via HPLC. Piperazine-containing analogs show sensitivity to acidic conditions due to protonation of the tertiary amine, requiring inert storage (argon, -20°C) to prevent decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or piperazine rings) affect the compound's biological activity and selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., halogens, methyl groups) and testing in bioassays. For instance, replacing the methyl group on piperazine with bulkier substituents may enhance receptor binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like GPCRs or enzymes, guiding rational design . Biological screening against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB assays quantifies cytotoxicity .

Q. What computational approaches are used to predict the compound's pharmacokinetic properties and toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions.

- Toxicity Profiling : QSAR models predict hepatotoxicity (e.g., ProTox-II) and cardiotoxicity (hERG channel inhibition).

- Molecular Dynamics (MD) : Simulates binding stability to targets (e.g., kinases) over nanosecond timescales .

Experimental validation via microsomal stability assays (e.g., liver S9 fractions) complements computational data .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across cell lines) be systematically resolved?

- Methodological Answer : Contradictions arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Mitigation strategies include:

- Standardized Protocols : Uniform seeding density (e.g., 1.5 × 10^5 cells/mL) and controls for solvent effects (e.g., DMSO ≤0.5%) .

- Orthogonal Assays : Cross-validate results using apoptosis assays (Annexin V/PI) and mitochondrial membrane potential tests (JC-1 dye) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP, pIC50) .

Q. What strategies are employed to enhance the compound's metabolic stability while retaining target affinity?

- Methodological Answer : Strategies include:

- Isosteric Replacement : Substituting labile groups (e.g., ester → amide) to resist hydrolysis .

- Deuterium Labeling : Replacing C-H with C-D bonds at metabolic hotspots (e.g., methylpiperazine) to slow CYP450-mediated oxidation .

- Prodrug Design : Masking amines with acetyl or PEG groups for sustained release .

In vitro microsomal assays (human/rat liver) quantify metabolic half-life improvements .

Methodological Notes

- Synthesis Optimization : Prioritize reaction scalability by transitioning from batch to flow chemistry, as demonstrated in analogous thiazole syntheses .

- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to minimize batch-to-batch variability .

- Ethical Compliance : Adhere to guidelines prohibiting in vivo testing without regulatory approval, as emphasized in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.